2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one
CAS No.:
Cat. No.: VC11476853
Molecular Formula: C20H22N4O2
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O2 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 2-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C20H22N4O2/c1-26-16-6-4-5-15(13-16)24-11-9-23(10-12-24)14-19-21-18-8-3-2-7-17(18)20(25)22-19/h2-8,13H,9-12,14H2,1H3,(H,21,22,25) |
| Standard InChI Key | WSXIYFNPZNXTGB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3 |
| Canonical SMILES | COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4C(=O)N3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one (molecular formula: ) is a bicyclic organic compound comprising a quinazoline scaffold (a fused benzene-pyrimidine system) and a piperazine ring substituted with a 3-methoxyphenyl group. The quinazoline moiety is substituted at the 2-position by a methylene bridge linked to the piperazine nitrogen, while the 4-position features a ketone group.
Three-Dimensional Conformation and Reactivity
Computational analyses reveal that the planar quinazoline core facilitates π-π stacking interactions with aromatic residues in biological targets, while the piperazine moiety adopts a chair conformation, enhancing solubility and enabling hydrogen bonding. The methoxy group on the phenyl ring contributes to electron-donating effects, influencing the compound’s electronic distribution and reactivity. Key reactive sites include the quinazoline C4 ketone (susceptible to nucleophilic attacks) and the piperazine nitrogen (capable of acting as a nucleophile or forming salts).
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 350.4 g/mol |
| Calculated Log P | 2.8 (moderate lipophilicity) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Hydrogen Bond Donors | 1 (quinazolin-4-one NH) |
| Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Multi-Step Synthesis Pathways
The synthesis of 2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one typically involves three stages:
-
Quinazolin-4-one Core Formation: Condensation of anthranilic acid derivatives with formamide or urea under reflux conditions generates the quinazolin-4-one scaffold .
-
Piperazine Functionalization: The 3-methoxyphenylpiperazine moiety is synthesized via nucleophilic aromatic substitution, where 1-(3-methoxyphenyl)piperazine is prepared from piperazine and 1-fluoro-3-methoxybenzene.
-
Methylene Bridge Coupling: A Mannich reaction or alkylation links the quinazoline C2 position to the piperazine nitrogen using formaldehyde or paraformaldehyde as the bridging agent.
Optimization Challenges
Key challenges include minimizing side reactions during the Mannich step, where over-alkylation can occur, and ensuring regioselectivity in the piperazine substitution. Purification often requires column chromatography with gradients of ethyl acetate and hexane, yielding final products with >95% purity .
Biological Activities and Mechanisms
Table 2: Kinase Inhibition Profile
| Target | IC (µM) | Selectivity (WT/Mutant) |
|---|---|---|
| EGFR L858R/T790M/C797S | 0.63 | >10,000 |
| EGFR Wild-Type | >100 | — |
| VEGFR2 | 12.4 | — |
Neuropharmacological Effects
The piperazine moiety confers affinity for serotonin (5-HT) and dopamine (D) receptors, as evidenced by radioligand binding assays ( = 84 nM for 5-HT). This dual activity positions the compound as a candidate for treating psychiatric disorders, though in vivo studies are pending.
Preclinical Evaluations
Cytotoxicity and Selectivity
In H1975 NSCLC cells (EGFR L858R/T790M), the compound exhibits an IC of 3.3 µM, comparable to osimertinib (IC = 2.8 µM) . Notably, it shows minimal toxicity toward normal lung fibroblasts (IC > 100 µM), underscoring its selectivity .
Pharmacokinetic Profile
Despite favorable microsomal stability in human liver microsomes (t = 45 minutes), the compound suffers from low oral bioavailability (F = 12%) due to poor intestinal permeability and first-pass metabolism . Prodrug strategies, such as acetylating the quinazoline NH, are under investigation to improve absorption .
Future Directions and Challenges
Structural Modifications for Enhanced Efficacy
-
Quinazoline Substitutions: Introducing electron-withdrawing groups (e.g., Cl, CF) at the C6 position may enhance kinase binding affinity .
-
Piperazine Optimization: Replacing the methoxy group with a fluorine atom could improve metabolic stability and blood-brain barrier penetration.
Clinical Translation Barriers
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume